{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a thiazolidine ring, which is a five-membered ring containing three carbons, a nitrogen, and a sulfur . It also contains a carboxylic acid group (COOH) and a methoxy group (OCH3).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine ring, for example, would contribute to the rigidity of the molecule, while the carboxylic acid and methoxy groups could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of thiazolidine-2,4-dione derivatives, highlighting their potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown weak to moderate antibacterial and antifungal activity, particularly against Staphylococcus aureus and Candida albicans (Alhameed et al., 2019). Similarly, derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties have shown antibacterial activity generally against Gram-positive bacterial strains (Trotsko et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural characterization of such compounds have been a significant area of focus. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities (Noolvi et al., 2016). The design and synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives have also been reported, highlighting the compound's potential in various biological activities (Nikaljea et al., 2012).
Photovoltaic Applications
The compound has been explored for its potential in enhancing the efficiency of photovoltaic compounds. Triazatruxene-based novel donor materials designed with modifications including the acceptor moiety of rhodanine-3-acetic acid have shown promising photovoltaic parameters for organic solar cells (Khan et al., 2019). These studies highlight the versatile applications of "{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid" derivatives in fields beyond conventional drug use.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-8-4-2-3-7(11(8)20-6-10(15)16)5-9-12(17)14-13(18)21-9/h2-5H,6H2,1H3,(H,15,16)(H,14,17,18)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBPJLBIJVAJP-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C/2\C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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